3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C17H14N4O3S . The molecular weight is 354.38 . The structure comprises a triazoloquinazolinone core, which is substituted with a 2,4-dimethylphenylsulfonyl group and a phenylethyl group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 354.38 . Unfortunately, the specific physical and chemical properties of this compound are not available in the resources.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazoloquinazoline derivatives, including those similar to 3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, involves complex chemical processes that yield compounds with potentially significant biological activities. For example, the preparation of [1,2,4]triazoloquinazolinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), demonstrating the intricate chemical reactions required to synthesize such compounds (Crabb et al., 1999).
Biological Activities
Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, highlighting their potential in medical research, particularly in the modulation of adenosine receptors involved in various physiological processes (Burbiel et al., 2016). This research opens avenues for developing novel therapies targeting adenosine receptors, which play crucial roles in cardiovascular, neurological, and immunological functions.
Potential Therapeutic Applications
Some triazoloquinazoline derivatives exhibit antimicrobial and nematicidal properties, suggesting their potential as new classes of antimicrobial agents. This is particularly significant in the context of increasing resistance to existing antimicrobial drugs. The synthesis and evaluation of these compounds for their antimicrobial activity against a range of pathogens can lead to the development of new therapeutic agents (Reddy et al., 2016).
Chemical Transformations and Derivatives
The chemical transformation of triazoloquinazolin-5-ones into a variety of derivatives expands the scope of their potential applications. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using specific building blocks, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied biological activities (Al-Salahi & Geffken, 2011).
Anticancer Activity
The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, based on structural requirements essential for anticancer activity, underline the potential of triazoloquinazoline compounds in cancer therapy. Some derivatives have shown significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-13-14-22(17(2)15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPSULLQNEIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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